N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is a compound that features a unique structure combining an azetidine ring and a cyclopropane carboxamide group Azetidine is a four-membered nitrogen-containing heterocycle, while cyclopropane is a three-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide typically involves the following steps:
Formation of Azetidine Derivatives: The starting material, N-Boc-azetidin-3-one, is subjected to a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene acetate.
Cyclopropanation: The azetidine compound is further reacted with cyclopropane carboxylic acid derivatives under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and peptides.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
N-Boc-azetidin-3-ylidene acetate: An intermediate in the synthesis of azetidine derivatives.
Cyclopropane carboxylic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is unique due to its combination of an azetidine ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOLOUMBPVXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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